

16-Keto Aspergillimide chemical structure and properties

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Compound of Interest

Compound Name: 16-Keto Aspergillimide

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16-Keto Aspergillimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto Aspergillimide, also known as SB202327, is a novel anthelmintic compound first isolated from the fungus *Aspergillus* strain IMI 337664.[1][2][3][4][5] Structurally related to the paraherquamides, this natural product has demonstrated notable in vitro activity against parasitic nematodes.[2][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and hypothesized mechanism of action of **16-Keto Aspergillimide**. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside visualizations of its proposed signaling pathway and experimental workflow.

Chemical Structure and Physicochemical Properties

16-Keto Aspergillimide is a complex indole alkaloid.[5] Its core structure is characterized by a spiro-succinimide moiety, a feature it shares with the broader class of aspergillimides.[5] The aspergillimides are distinguished from the related paraherquamides by the absence of a dioxygenated 7-membered ring and its fused phenyl ring, which is replaced by a C8-keto group.[5]

Table 1: Physicochemical and Spectroscopic Properties of **16-Keto Aspergillimide**

Property	Value	Reference
IUPAC Name	(3'S,5a'R,8'S,11a'S)-3',5,5',5a',6',7',8',11a'-Octahydro-8'-hydroxy-2,2',8',10'-tetramethyl-spiro[cyclopentane-1,9'-[1H]pyrrolo[2,1-e]pteridine]-1',3,4'-trione	(Structure-based nomenclature)
Synonyms	SB202327	[4][5]
CAS Number	199784-50-4	[2][6]
Molecular Formula	C20H27N3O4	[2][6]
Molecular Weight	373.45 g/mol	[2][4]
Appearance	White solid	[6]
Melting Point	>300 °C	[6]
Solubility	Soluble in DMSO, ethanol, and methanol.	[6]
Spectroscopic Data	Note: Detailed ¹ H and ¹³ C NMR, and mass spectrometry data are reported in Banks et al., 1997. Due to the inaccessibility of the full-text article, a detailed summary is not available.	[5]

Biological Activity and Mechanism of Action

Anthelmintic Activity

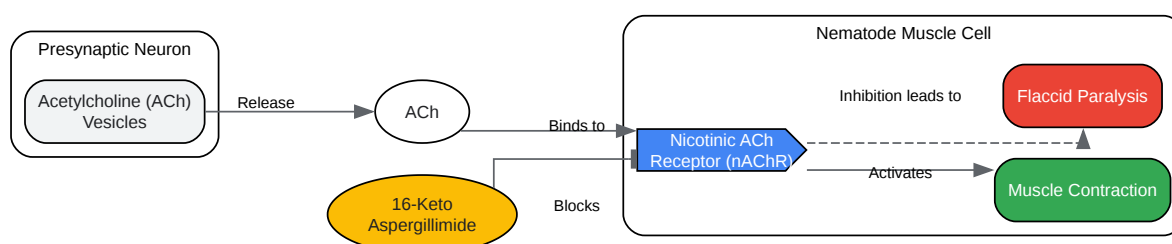
16-Keto Aspergillimide has demonstrated significant in vitro anthelmintic properties. Bioassay-guided extraction has shown its activity against the third-stage larvae (L3) of *Haemonchus contortus*. [2][4] Furthermore, it has exhibited oral activity against adult *Trichostrongylus colubriformis* infections in gerbils in vitro. [2][4][6] However, in vivo studies have not shown the same level of effectiveness. [2][4][6]

Hypothesized Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

While the precise mechanism of action for **16-Keto Aspergillimide** has not been explicitly elucidated, its structural similarity to paraherquamide A suggests a shared mode of action.[1][7][8] Paraherquamides are known to be potent antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][7][8][9]

In nematodes, nAChRs are critical components of the neuromuscular system, responsible for mediating muscle contraction. Acetylcholine (ACh), a neurotransmitter, binds to these receptors, causing an influx of cations and depolarization of the muscle cell membrane, which leads to muscle contraction.

It is hypothesized that **16-Keto Aspergillimide**, like paraherquamides, acts as a competitive antagonist at these nAChRs. By binding to the receptor, it prevents acetylcholine from binding, thereby inhibiting muscle cell depolarization and leading to flaccid paralysis of the worm. This paralysis ultimately results in the expulsion of the parasite from the host. Specifically, paraherquamide A has been shown to be a selective antagonist for the L-type (levamisole-sensitive) nAChRs in nematodes.[1][8]



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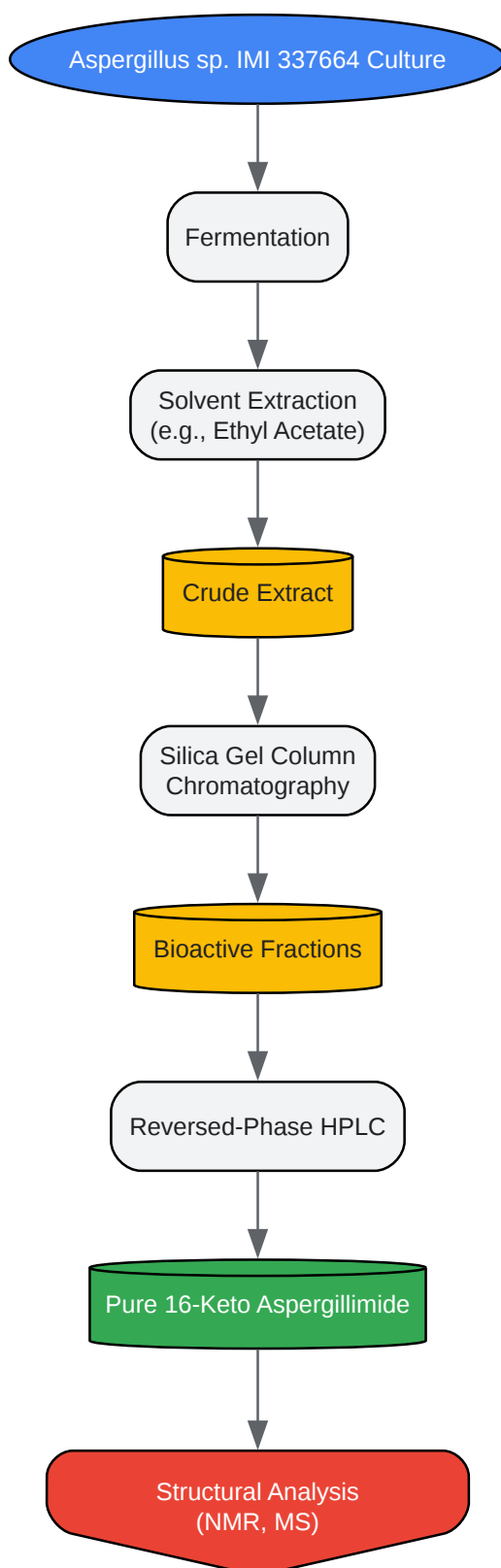
Hypothesized mechanism of action for **16-Keto Aspergillimide**.

Experimental Protocols

Disclaimer: The following protocols are based on the available abstracts and general methodologies in the field. The detailed experimental procedures are described in Banks et al., 1997, the full text of which was not accessible for this review.

Isolation and Purification of **16-Keto Aspergillimide**

- **Fermentation:** The *Aspergillus* strain IMI 337664 is cultured in a suitable fermentation medium to promote the production of secondary metabolites, including **16-Keto Aspergillimide**.
- **Extraction:** The fermentation broth is harvested, and the mycelium is separated from the supernatant. The crude extract containing the aspergillimides is obtained by solvent extraction of the mycelium and/or the supernatant, typically using a solvent like ethyl acetate.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
 - **Column Chromatography:** Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.
 - **High-Performance Liquid Chromatography (HPLC):** Further purification of the active fractions is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure **16-Keto Aspergillimide**.
- **Structure Elucidation:** The structure of the purified compound is determined using a combination of spectroscopic methods, including:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.



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